7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound features a cyclopenta[c]chromen-4-one core substituted at position 6 with a methyl group and at position 7 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy moiety. This structural complexity may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs .
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H23NO4/c1-15-21(10-9-19-18-7-4-8-20(18)24(27)29-23(15)19)28-14-22(26)25-12-11-16-5-2-3-6-17(16)13-25/h2-3,5-6,9-10H,4,7-8,11-14H2,1H3 |
InChI Key |
NNYLELBLSCGPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate. This can be achieved through a modified Strecker reaction, which involves the reaction of 3,4-dihydroisoquinoline with an aldehyde and potassium cyanide in the presence of a catalyst .
The next step involves the formation of the chromenone core. This can be synthesized through a series of cyclization reactions, starting from a suitable precursor such as a hydroxybenzaldehyde derivative. The final step is the coupling of the dihydroisoquinoline intermediate with the chromenone core, which can be achieved through an etherification reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The chromenone core can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
Key Observations :
- The target compound’s dihydroisoquinolinyl-oxoethoxy group introduces a larger, more polarizable substituent compared to the lipophilic 3-methylbutenyloxy group in its chromenone analog .
- Halogenated analogs like 7-chloro-6-fluoro-dihydroquinolinone prioritize electronic effects (e.g., enhanced dipole moments) over steric bulk .
Physicochemical Properties
highlights phenolic and chromanone derivatives with high aqueous solubility (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one, solubility score: 0.55–0.56) due to multiple hydroxyl groups . In contrast:
- The target compound’s methyl and ether groups likely reduce water solubility, though the oxo group may mitigate hydrophobicity via hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
